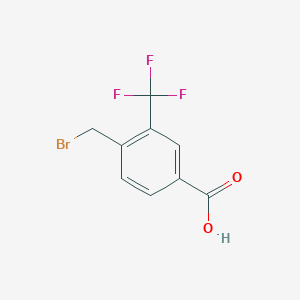

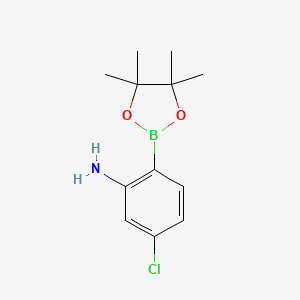

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane

Overview

Description

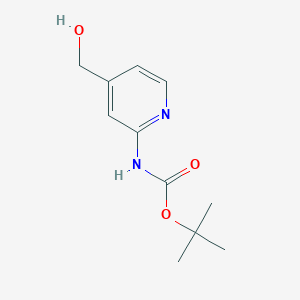

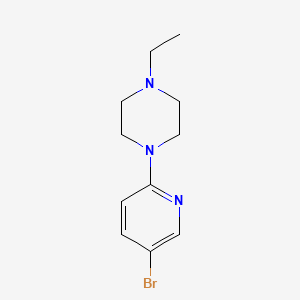

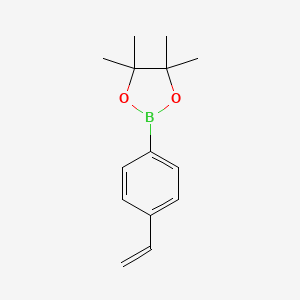

The compound 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane is a boron-containing organic molecule that is used as a building block in various chemical syntheses. It is characterized by the presence of a dioxaborolane ring, which is a five-membered cyclic structure containing boron, oxygen, and carbon atoms, and a vinyl group attached to the phenyl ring, which allows for further functionalization through chemical reactions such as cross-coupling.

Synthesis Analysis

The synthesis of related dioxaborolane compounds involves various strategies. For instance, the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another example is the scalable process for the synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium, which was optimized using a continuous-flow and distillation process to address issues related to borolane equilibration and protonolysis .

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been elucidated using single-crystal X-ray diffraction studies. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane revealed an orthorhombic space group with specific lattice constants and a tetracoordinated boron atom . Similarly, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined to be monoclinic with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom .

Chemical Reactions Analysis

Dioxaborolane compounds are versatile reagents in organic synthesis. The vinylboronate pinacol ester acts as a vinyl building block, showing high chemoselectivity for the Suzuki–Miyaura pathway versus Heck coupling under biphasic conditions . Additionally, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been found to be an effective catalyst for the dehydrative amide condensation of sterically demanding carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives are closely related to their molecular structure. The crystallographic analysis provides insights into the density and conformation of the molecules. For instance, the dioxaborolane ring in the compound C19H29BO3 has a twisted conformation, and there are no significant intermolecular interactions in the crystal structure . These properties are crucial for understanding the reactivity and stability of the compounds in various chemical environments.

Scientific Research Applications

Transition Metal Catalyzed Hydroboration

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane reacts with alkenes under catalytic conditions to produce organoboronate esters. It exhibits stable reactions with vinylarenes, yielding terminal products selectively, which are useful in organic synthesis and material science (Fritschi et al., 2008).

Synthesis of Stilbenes and Polyenes

This compound is utilized in synthesizing boron-containing stilbene derivatives. These are potential intermediates for creating materials for LCD technology and are being studied for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).

Inhibitory Activity Against Serine Proteases

Certain derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized and evaluated for their inhibitory activity against serine proteases, including thrombin. This makes them potentially useful in therapeutic applications (Spencer et al., 2002).

Thermal Neutron Detection

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, a derivative, is incorporated into plastic scintillators for enhanced thermal neutron detection. This application is significant in nuclear science and radiation detection (Mahl et al., 2018).

properties

IUPAC Name |

2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBKTEDYJFZZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)